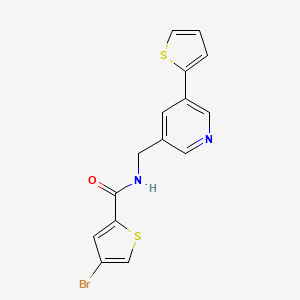

4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

説明

4-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a brominated heterocyclic compound featuring a thiophene-carboxamide core linked to a pyridine-thiophene hybrid scaffold. Its molecular formula is C₁₆H₁₂BrN₂OS₂, with a molecular weight of 407.31 g/mol.

特性

IUPAC Name |

4-bromo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS2/c16-12-5-14(21-9-12)15(19)18-7-10-4-11(8-17-6-10)13-2-1-3-20-13/h1-6,8-9H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAAOJHUJMQBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They have been found to be effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

Thiophene-based compounds generally interact with their targets to exert their therapeutic effects. The interaction can involve binding to the target, inhibiting its function, or modulating its activity.

生物活性

4-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can be represented as follows:

This compound features a bromine atom, a thiophene ring, and a pyridine moiety, which are known to contribute to its biological properties.

Research indicates that compounds containing thiophene and pyridine structures exhibit various biological activities, including:

- Antiviral Activity : Some derivatives have shown effectiveness against viral targets by inhibiting specific enzymes like RNA polymerases. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against Hepatitis C virus (HCV) NS5B polymerase .

- Antibacterial Activity : The presence of nitrogen heterocycles in the structure is linked to antibacterial properties. Recent studies have highlighted that related compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Biological Activity Data

| Activity Type | Target | IC50 / EC50 Values | Reference |

|---|---|---|---|

| Antiviral | HCV NS5B | 32.2 μM | |

| Antibacterial | Staphylococcus aureus | 3.125 μg/mL | |

| Cytotoxicity | Various cell lines | >50 μM (non-toxic) |

Case Studies

- Antiviral Efficacy : A study on thiazolidinone derivatives indicated that compounds with structural similarities to 4-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exhibited over 90% inhibition of HCV NS5B activity in vitro. The lead compounds from this series had IC50 values around 0.35 μM, suggesting a promising antiviral profile .

- Antibacterial Screening : In a screening assay for antibacterial activity, derivatives similar to the target compound were tested against Staphylococcus aureus and Escherichia coli. The most active derivatives showed MIC values ranging from 3.12 to 12.5 μg/mL, outperforming traditional antibiotics like ciprofloxacin .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The target compound’s uniqueness lies in its thiophene-pyridine-carboxamide architecture . Below is a comparative analysis with key analogs:

Key Observations from Comparative Data

Impact of Functional Groups

- Sulfonamide vs. Carboxamide : Compound 34 (benzenesulfonamide) demonstrates perforin-inhibitory activity, likely due to enhanced hydrogen-bonding capacity and steric bulk compared to carboxamide derivatives .

- Thiazole vs. Pyridine : The replacement of pyridine with a thiazole ring in 6d introduces sulfur-based electronegativity, correlating with cytotoxic effects in cancer cells .

Substituent Effects on Bioactivity

- Halogenation : Bromine at the 4-position (target compound and 3 ) may enhance lipophilicity and membrane penetration, critical for antimicrobial activity .

- Heterocyclic Hybrids : The triazole-thiadiazole system in 52 improves antimicrobial potency by mimicking nucleic acid precursors, disrupting bacterial replication .

Implications for Future Research

Structure-Activity Relationship (SAR) Studies : Systematic modifications to the pyridine-thiophene core (e.g., introducing electron-withdrawing groups or varying linker lengths) could optimize pharmacokinetic properties.

Safety Profiling : underscores the need for rigorous handling protocols, which should extend to derivatives with reactive bromine or sulfur moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。